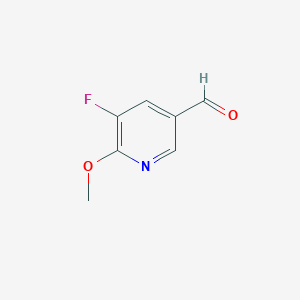

5-Fluoro-6-methoxynicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKATVSAQJLGKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660514 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-73-9 | |

| Record name | 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-6-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxynicotinaldehyde

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-Fluoro-6-methoxynicotinaldehyde, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, proven experimental protocols, and the rationale behind methodological choices.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, serves as a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications, including as enzyme inhibitors and agents targeting neurological disorders.[1] This guide will explore the primary synthetic routes to this valuable compound, providing both theoretical understanding and practical, field-proven insights.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals several viable pathways for its construction. The key disconnection centers on the introduction of the aldehyde functionality at the C3 position of the pyridine ring.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary synthetic strategies:

-

Oxidation of a Precursor Alcohol: A straightforward approach involving the oxidation of (5-Fluoro-6-methoxypyridin-3-yl)methanol.

-

Direct Formylation: Introduction of the aldehyde group onto the 5-fluoro-2-methoxypyridine scaffold, most commonly via a Vilsmeier-Haack reaction.

-

Halogen-Metal Exchange Followed by Formylation: A powerful method that utilizes a halogenated pyridine precursor to direct the introduction of the formyl group.

Each of these pathways will be discussed in detail, with a focus on the underlying chemical principles and practical experimental considerations.

Pathway 1: Oxidation of (5-Fluoro-6-methoxypyridin-3-yl)methanol

This pathway represents a direct and often high-yielding approach to the target molecule, contingent on the availability of the precursor alcohol.

Chemical Principles

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, with the choice often dictated by the sensitivity of other functional groups in the molecule. For the synthesis of this compound, a mild oxidizing agent is preferred to avoid over-oxidation to the carboxylic acid or side reactions with the electron-rich pyridine ring.

Commonly used reagents for this transformation include:

-

Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for allylic and benzylic alcohols.

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and broad functional group tolerance.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) as the oxidant.

Experimental Protocol

The following protocol is a representative example of the oxidation of (5-fluoro-6-methoxypyridin-3-yl)methanol to this compound, as detailed in patent literature.

Reaction Scheme:

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Step-by-Step Procedure:

-

To a solution of (5-fluoro-6-methoxypyridin-3-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) is added the oxidizing agent (e.g., Dess-Martin periodinane, 1.1 eq) at room temperature.

-

The reaction mixture is stirred for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary:

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dess-Martin Periodinane | Dichloromethane | 25 | 1.5 | ~90 | [2] |

| Manganese Dioxide | Chloroform | 40 | 24 | ~85 | [3] |

Pathway 2: Vilsmeier-Haack Formylation of 5-Fluoro-2-methoxypyridine

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Chemical Principles

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from the reaction of a substituted amide (e.g., N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

The methoxy group at the 6-position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. The formylation is expected to occur at the position para to the methoxy group (C3), which is also sterically accessible.

Mechanism Overview:

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 5-fluoro-2-methoxypyridine.

Step-by-Step Procedure:

-

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) is added phosphorus oxychloride (POCl₃) dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

A solution of 5-fluoro-2-methoxypyridine in DMF is then added to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

After completion, the reaction mixture is cooled and poured onto crushed ice.

-

The mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to pH 7-8.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Pathway 3: Halogen-Metal Exchange and Formylation

This powerful and versatile method allows for the regioselective introduction of the formyl group by utilizing a halogenated precursor.

Chemical Principles

This strategy involves two key steps:

-

Halogen-Metal Exchange: A halogenated pyridine (typically bromo- or iodo-) is treated with a strong organolithium base (e.g., n-butyllithium) at low temperature. This results in the exchange of the halogen atom for a lithium atom, creating a highly reactive organolithium intermediate.

-

Formylation: The organolithium species is then quenched with an electrophilic formylating agent, such as DMF. The subsequent workup hydrolyzes the intermediate to yield the desired aldehyde.

The regioselectivity of this reaction is determined by the position of the halogen atom on the starting material. To synthesize this compound, the starting material would be 3-bromo-5-fluoro-2-methoxypyridine.

Experimental Protocol

Reaction Scheme:

Caption: Synthesis via halogen-metal exchange and formylation.

Step-by-Step Procedure:

-

A solution of 3-bromo-5-fluoro-2-methoxypyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is stirred for an additional hour at -78 °C.

-

The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The oxidation of the corresponding alcohol offers a direct and high-yielding final step. The Vilsmeier-Haack reaction provides a classic approach for the formylation of the activated pyridine ring. The halogen-metal exchange followed by formylation offers a highly regioselective and versatile method. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important medicinal chemistry building block.

References

-

Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

-

Ismail, M. A. et al. Fluorine in medicinal chemistry: A decade of progress. J. Med. Chem.2020 , 63 (10), 5063–5086. [Link]

-

Comins, D. L.; Joseph, S. P. Pyridines and their Benzo Derivatives: Synthesis. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier: Amsterdam, 2005; Vol. 4, pp 1-115. [Link]

- WO 2011/085532 A1, 2011. Preparation of substituted pyridinyl and pyrimidinyl derivatives as inhibitors of histone deacetylase (HDAC).

Sources

physicochemical properties of 5-Fluoro-6-methoxynicotinaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methoxynicotinaldehyde

Introduction

This compound, a substituted pyridine derivative, is a compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine core functionalized with an aldehyde, a methoxy group, and a fluorine atom, makes it a versatile synthetic intermediate. The strategic incorporation of a fluorine atom can dramatically alter the physicochemical properties of the parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular entities.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known , outlines authoritative experimental protocols for their determination, and discusses the scientific rationale behind these characterization methods. The insights provided herein are intended to facilitate the effective use of this compound in the synthesis and design of novel therapeutic agents, particularly those targeting neurological disorders or functioning as enzyme inhibitors.[2]

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the primary identifiers and key physical data for this compound.

Chemical Structure:

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-fluoro-6-methoxypyridine-3-carbaldehyde | N/A |

| CAS Number | 884494-73-9 | [3][4] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | Solid | [5] |

| Boiling Point | 235.975°C at 760 mmHg | [2] |

| Melting Point | Data not publicly available | N/A |

| Density | Data not publicly available | N/A |

| pKa | Data not publicly available | N/A |

| Solubility | Data not publicly available | N/A |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound. While comprehensive, peer-reviewed spectral data for this compound is not widely disseminated, this section details the standard, authoritative methodologies for its complete characterization. The expected outcomes are inferred from the compound's known functional groups and by referencing established data for structurally analogous molecules.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure and connectivity of a molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR is crucial to confirm the substitution pattern on the pyridine ring.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled single-pulse experiment.

-

Acquire 1024-4096 scans to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.[6]

-

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Expected Spectral Features:

-

¹H NMR:

-

Aldehyde proton (-CHO): A singlet or narrow doublet expected around δ 9.5-10.5 ppm.

-

Aromatic protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), showing splitting patterns consistent with their coupling to each other and to the fluorine atom.

-

Methoxy protons (-OCH₃): A sharp singlet integrating to three protons, typically around δ 3.8-4.2 ppm.

-

-

¹³C NMR:

-

Aldehyde carbon: Expected in the highly deshielded region of δ 185-195 ppm.

-

Aromatic carbons: Multiple signals between δ 110-165 ppm. The carbons bonded to fluorine and oxygen will show characteristic shifts and C-F coupling.

-

Methoxy carbon: A signal around δ 55-60 ppm.

-

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, providing a clear molecular ion peak with minimal fragmentation, which is crucial for unambiguous mass verification.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a solvent like methanol or acetonitrile (~1 mg/mL).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation ([M+H]⁺).[6]

-

Data Acquisition (Positive Ion Mode):

-

Data Analysis: Identify the molecular ion peak. For high-resolution MS (HRMS), compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Expected Spectral Features:

-

A prominent peak at m/z 156.0455, corresponding to the protonated molecular ion ([M+H]⁺).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds, providing a molecular "fingerprint." For this compound, IR can quickly confirm the presence of the key aldehyde and ether functionalities.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure with the ATR anvil to ensure firm contact.[6]

-

Data Acquisition:

-

Data Analysis: Identify the major absorption bands and correlate them to known functional group frequencies.

Expected Spectral Features:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): A strong absorption band in the 1200-1275 cm⁻¹ region (aryl-alkyl ether).

-

C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.

Caption: Workflow for Spectroscopic Characterization.

Key Physicochemical Parameters: Experimental Determination

Properties such as solubility, melting point, and pKa are not merely physical constants; they are critical determinants of a compound's behavior in biological systems and its suitability for development as a drug. This section provides validated protocols for measuring these essential parameters.

Solubility Analysis

Expertise & Rationale: Aqueous solubility is a primary factor governing a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development. A kinetic solubility assay using a plate-based method is a high-throughput and resource-efficient way to assess this property early in the discovery process.

Protocol: Kinetic Solubility Screening

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.

-

In a 96-well plate, add a small volume (1-2 µL) of the DMSO stock solution to a larger volume (100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Seal the plate and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25 °C).

-

Analyze the resulting solution/suspension. The concentration of the dissolved compound can be quantified by various methods, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS, after filtering out any precipitate.

-

The measured concentration represents the kinetic solubility under these conditions.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and thermal stability. A sharp melting point typically signifies high purity. Differential Scanning Calorimetry (DSC) is the gold-standard method, as it is highly accurate and provides additional information about thermal events like decomposition.

Protocol: DSC Analysis

-

Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan.

-

Crimp the pan with a lid, leaving a pinhole if solvent loss is expected. Prepare an empty, sealed pan as a reference.

-

Place both pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

pKa Determination

Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. For a pyridine derivative, the pKa of the protonated pyridine nitrogen is critical for understanding its solubility, membrane permeability, and receptor binding interactions at physiological pH. UV-metric titration is a robust method that relies on the change in the compound's UV-Vis spectrum as its ionization state changes with pH.

Protocol: UV-Metric Titration

-

Prepare a stock solution of the compound in a co-solvent like methanol.

-

Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

-

Add a precise aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Analyze the spectral data. The absorbance at one or more wavelengths will change sigmoidally as a function of pH. The pKa is the pH value at the inflection point of this curve.

Caption: Physicochemical Profiling in Early Drug Discovery.

Safety, Handling, and Storage

Trustworthiness & Prudence: While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related fluorinated and aldehydic pyridines suggest that appropriate precautions are necessary.

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5]

-

Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.[5]

-

-

Storage:

-

Hazards: Based on analogous compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[5]

Conclusion

This compound is a valuable building block for modern pharmaceutical research, offering a unique combination of functional groups poised for synthetic elaboration. This guide has provided a detailed framework for its comprehensive physicochemical and spectroscopic characterization. While some experimental data points are not yet in the public domain, the established protocols and predictive insights presented here form a self-validating system for any researcher to confirm the compound's identity, purity, and critical properties. A thorough understanding and application of these analytical methodologies are paramount to unlocking the full potential of this compound in the design and synthesis of next-generation therapeutics.

References

-

This compound. MySkinRecipes. [Link]

-

This compound. CHEMFILL. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

This compound (1 x 250 mg). Reagentia. [Link]

-

Your Inquiry on this compound. Chemical-Suppliers. [Link]

Sources

- 1. This compound | 884494-73-9 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemfill.in [chemfill.in]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

5-Fluoro-6-methoxynicotinaldehyde CAS number 884494-73-9

An In-depth Technical Guide to 5-Fluoro-6-methoxynicotinaldehyde (CAS 884494-73-9): A Cornerstone Building Block for Modern Drug Discovery

Abstract

This compound, identified by CAS number 884494-73-9, is a highly functionalized pyridine derivative that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising a reactive aldehyde, an electron-donating methoxy group, and an electron-withdrawing fluorine atom—creates a nuanced electronic landscape ripe for strategic chemical manipulation. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, and core reactivity. We will explore the mechanistic rationale behind its synthetic utility, present a detailed, field-tested protocol for its preparation, and discuss its strategic application in the design and synthesis of complex heterocyclic compounds for drug discovery, particularly in the development of enzyme inhibitors and therapeutics for neurological disorders.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in a vast number of biologically active molecules and approved pharmaceuticals.[2] Its nitrogen atom serves as a key hydrogen bond acceptor and coordination site, crucial for molecular recognition at biological targets like enzymes and receptors.[2] The strategic functionalization of this ring allows medicinal chemists to fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2]

The incorporation of fluorine into these heterocyclic systems is a cornerstone of modern drug design.[3] Fluorine's high electronegativity and small atomic size can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity to improve pharmacokinetic profiles.[3][4] this compound is a prime exemplar of this design philosophy, offering a pre-functionalized, high-value starting material for accessing novel chemical space.

Physicochemical and Spectroscopic Profile

The compound typically presents as a yellow or white to off-white solid and requires refrigerated storage under an inert atmosphere to ensure long-term stability.[1][3][5]

| Property | Value | Source(s) |

| CAS Number | 884494-73-9 | [1][3][6][7] |

| Molecular Formula | C₇H₆FNO₂ | [1][6] |

| Molecular Weight | 155.13 g/mol | [1] |

| Boiling Point | 235.975°C (at 760 mmHg) | [1] |

| Appearance | Yellow Solid | [3] |

| Storage | 2-8°C, under inert gas | [1][5] |

Spectroscopic Characterization:

Structural confirmation is critical for any synthetic intermediate. The following data provides a reference for the characterization of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H-NMR | (CDCl₃) δ: 4.13 (3H, s), 7.78 (1H, dd, J=9.8, 1.8 Hz), 8.42 (1H, d, J=1.8 Hz), 10.3 (1H, s, predicted) | [3] |

| ¹³C-NMR (Predicted) | δ: ~56 (OCH₃), ~110-165 (Aromatic C), ~189 (Aldehyde C) | [8] |

| IR (Predicted) | ν (cm⁻¹): ~1700 (C=O stretch), ~1250 (C-O-C stretch) | [8] |

| Mass Spec (Predicted) | [M]⁺: 155.0383 |

The Chemistry of a Privileged Scaffold: Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the distinct electronic roles of its three functional groups. This creates a "push-pull" system that can be harnessed for chemo- and regioselective transformations.[3]

-

Fluorine (at C5): Acts as a potent electron-withdrawing group via induction, acidifying the adjacent aromatic proton and activating the pyridine ring for nucleophilic aromatic substitution (SNAr).[3][9]

-

Methoxy Group (at C6): Functions as an electron-donating group through resonance, influencing the electron density of the ring. Its position ortho to the nitrogen atom also lowers the basicity of the pyridine nitrogen through inductive and steric effects, which can prevent unwanted side reactions in certain synthetic steps.[10]

-

Aldehyde (at C3): A classic electrophilic handle, ready for a wide array of transformations including condensations, reductive aminations, oxidations, and Wittig-type reactions.[3]

Caption: Key reactive sites and synthetic transformations of the title compound.

Synthesis and Purification: A Validated Protocol

A reliable synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol. Manganese (IV) dioxide (MnO₂) is an excellent reagent for this transformation due to its high chemoselectivity for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Caption: General workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane (approx. 0.1 M concentration), add activated manganese (IV) dioxide (5-10 eq).

-

Rationale: Ethyl acetate is a good solvent for both the starting material and product, and its boiling point allows for efficient reaction kinetics. A large excess of MnO₂ is used to drive the reaction to completion.

-

-

Reaction Execution: Heat the suspension to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically requires 12-24 hours for full conversion.

-

Rationale: Heating provides the necessary activation energy. Monitoring is crucial to prevent potential degradation of the product over extended reaction times.

-

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the solid MnO₂ and manganese byproducts. Wash the Celite® pad thoroughly with additional solvent to ensure complete recovery of the product.

-

Rationale: Celite® is an inert filter aid that prevents fine inorganic solids from clogging filter paper, ensuring a clean separation.

-

-

Isolation: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography separates the desired aldehyde product from any unreacted starting material or minor impurities. The polarity of the eluent is optimized based on TLC analysis.

-

-

Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield this compound as a solid. Confirm the structure and purity using NMR spectroscopy and LC-MS.

Applications in Drug Discovery Programs

This building block is invaluable for generating compound libraries for screening against various biological targets. Its structural features make it particularly useful for synthesizing molecules that may act as enzyme inhibitors or target neurological disorders.[1]

A typical workflow in a drug discovery context might involve using the aldehyde as a key diversification point.

Caption: Role of the title compound in a typical drug discovery workflow.

For instance, the aldehyde can undergo reductive amination with a library of primary or secondary amines to rapidly generate a diverse set of substituted aminomethyl-pyridines. Alternatively, condensation reactions can lead to the formation of more complex heterocyclic systems, such as quinolines or pyrimidines, which are privileged structures in medicinal chemistry.[11]

Safety and Handling

As with any active chemical reagent, proper handling is essential. This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Statement | Precautionary Code(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Source: Safety Data Sheet Information[12][13]

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][5][12]

Conclusion

This compound (CAS 884494-73-9) represents more than just another chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The interplay between its aldehyde, fluoro, and methoxy functionalities provides a rich platform for synthetic innovation, enabling the efficient construction of complex molecular architectures. Its utility in generating diverse compound libraries makes it a highly valuable asset for researchers and scientists in the pharmaceutical industry. A thorough understanding of its reactivity, handling, and synthetic potential is crucial for unlocking its full value in the quest for novel therapeutics.

References

- Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. National Institutes of Health (NIH).

- Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. ACS Publications.

- This compound. MySkinRecipes.

- This compound | 884494-73-9. Benchchem.

- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

- Data Sheet - this compound. ChemScene.

- 884494-73-9|this compound. BLD Pharm.

- Safety Data Sheet - 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde. ChemScene.

- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed.

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (NIH).

- 5-FLUORO-2-METHOXYNICOTINALDEHYDE CAS#: 351410-62-3. ChemicalBook.

- 5-Fluoro-2-methoxynicotinaldehyde. Fluorochem.

- A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.

- The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 884494-73-9 | Benchchem [benchchem.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 5-FLUORO-2-METHOXYNICOTINALDEHYDE CAS#: 351410-62-3 [amp.chemicalbook.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. 884494-73-9|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemscene.com [chemscene.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Spectroscopic Profile of 5-Fluoro-6-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic characteristics of 5-fluoro-6-methoxynicotinaldehyde, a key building block in medicinal chemistry and organic synthesis.[1][2] Given the limited availability of public domain experimental spectra for this specific compound, this guide integrates predicted spectroscopic data with established principles of spectroscopic interpretation and comparative data from structurally related molecules. This approach offers a robust framework for the identification and characterization of this important synthetic intermediate.

Molecular Structure and Its Spectroscopic Implications

This compound (C₇H₆FNO₂) is a pyridine derivative featuring three distinct functional groups that govern its spectroscopic behavior: an aldehyde, a methoxy group, and a fluorine atom. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen, coupled with the electron-donating effect of the methoxy group, creates a unique electronic environment that is reflected in its NMR, mass spectrometry, and infrared profiles.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed interpretation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm). The spectrum would typically be recorded on a 400 or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.2 | Doublet | 1H | Pyridine Ring (H-2) |

| ~7.9 | Doublet | 1H | Pyridine Ring (H-4) |

| ~4.1 | Singlet | 3H | Methoxy (-OCH₃) |

Interpretation:

-

Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring, thus appearing at a characteristic downfield shift.

-

Pyridine Ring Protons (~8.2 and ~7.9 ppm): The two protons on the pyridine ring are expected to be in the aromatic region. Their exact chemical shifts and multiplicities will be influenced by coupling to each other and long-range coupling to the fluorine atom. The proton at the 2-position (ortho to the nitrogen) is typically the most downfield. The fluorine atom at the 5-position will likely introduce a doublet splitting to the H-4 proton.

-

Methoxy Protons (~4.1 ppm): The three protons of the methoxy group are in a similar chemical environment and will therefore appear as a sharp singlet. Their chemical shift is influenced by the attachment to an oxygen atom and the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~160 | Pyridine Ring (C-6, attached to OCH₃) |

| ~155 (d, ¹JCF ≈ 240 Hz) | Pyridine Ring (C-5, attached to F) |

| ~150 | Pyridine Ring (C-2) |

| ~140 | Pyridine Ring (C-3, attached to CHO) |

| ~115 (d, ²JCF ≈ 20 Hz) | Pyridine Ring (C-4) |

| ~55 | Methoxy Carbon (-OCH₃) |

Interpretation:

-

Aldehyde Carbonyl (~188 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic low-field position.

-

Pyridine Ring Carbons (~115-160 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the fluorine, the methoxy, and the aldehyde groups. The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The adjacent carbon (C-4) will show a smaller two-bond coupling (²JCF). The carbon attached to the electron-donating methoxy group (C-6) will be shielded relative to other carbons in similar aromatic systems.

-

Methoxy Carbon (~55 ppm): The carbon of the methoxy group appears in the expected upfield region for an sp³ hybridized carbon attached to an oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

For a non-volatile compound like this compound, electrospray ionization (ESI) would be a suitable technique. A dilute solution of the compound in a solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation, would be introduced into the mass spectrometer.

Expected Mass Spectrum Data:

-

Molecular Ion Peak ([M+H]⁺): The molecular formula is C₇H₆FNO₂. The monoisotopic mass is 155.0383 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 156.0455.

-

Key Fragmentation Patterns: Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).[3][4] The presence of the methoxy group could lead to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

Fragmentation Workflow:

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H Stretch |

| ~2950-3000 | Medium | Aliphatic C-H Stretch (Methoxy) |

| ~2850 & ~2750 | Medium, sharp | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700-1720 | Strong | Carbonyl (C=O) Stretch of Aldehyde |

| ~1580-1620 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1250-1300 | Strong | Aryl-O-C Asymmetric Stretch (Methoxy) |

| ~1020-1080 | Strong | Aryl-O-C Symmetric Stretch (Methoxy) |

| ~1100-1200 | Strong | C-F Stretch |

Interpretation:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the methoxy group protons (below 3000 cm⁻¹). The characteristic pair of peaks for the aldehyde C-H stretch around 2850 cm⁻¹ and 2750 cm⁻¹ is a key diagnostic feature.

-

Carbonyl Stretching: A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O bond in the aldehyde group. Its exact position is influenced by conjugation with the aromatic ring.

-

Aromatic Ring and C-O/C-F Stretching: The stretching vibrations of the pyridine ring will appear in the 1580-1620 cm⁻¹ region. The strong absorptions corresponding to the C-O stretching of the methoxy group and the C-F stretching are expected in the fingerprint region (below 1500 cm⁻¹).

Conclusion

The spectroscopic data, both predicted and inferred from analogous structures, provide a detailed fingerprint for this compound. The characteristic signals in ¹H and ¹³C NMR, the molecular ion peak and fragmentation patterns in mass spectrometry, and the key vibrational frequencies in IR spectroscopy collectively allow for the unambiguous identification and structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently utilize this versatile building block in their synthetic endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-6-methoxynicotinaldehyde: Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxynicotinaldehyde is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a methoxy group, and an aldehyde functionality on a pyridine core, presents a versatile platform for the development of novel therapeutic agents and complex organic molecules. This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of this compound, offering valuable insights for researchers engaged in drug discovery and chemical synthesis.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are a cornerstone of modern pharmaceutical and agrochemical research. The strategic incorporation of fluorine into the pyridine ring can dramatically alter the physicochemical properties of the parent molecule.[1] Fluorine's high electronegativity and relatively small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are frequently sought after in drug discovery to enhance the efficacy and pharmacokinetic profiles of lead compounds.[1] The presence of a fluorine atom on the pyridine ring can also modulate its reactivity, opening up unique avenues for further functionalization in organic synthesis.[1]

This compound, with its distinct substitution pattern, is a prime example of a high-value building block. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the reactive aldehyde group creates a rich chemical landscape for exploration.

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior and biological activity.

Structural Formula and Key Identifiers

-

Molecular Formula: C₇H₆FNO₂

-

Molecular Weight: 155.13 g/mol

-

CAS Number: 884494-73-9

-

IUPAC Name: 5-fluoro-6-methoxypyridine-3-carbaldehyde

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; F1 [label="F"]; O2 [label="O"]; C8 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5];

C2 -- H1 [len=1.1]; C4 -- H2 [len=1.1];

C3 -- C7 [len=1.5]; C7 -- O1 [len=1.2, style=double]; C7 -- H3 [len=1.1];

C5 -- F1 [len=1.4];

C6 -- O2 [len=1.4]; O2 -- C8 [len=1.4]; C8 -- H4 [len=1.1]; C8 -- H5 [len=1.1]; C8 -- H6 [len=1.1];

} molécules/molécule.png Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Appearance | Yellow Solid | [1] |

| Boiling Point | 235.975°C at 760 mmHg (Predicted) | N/A |

| Density | 1.295 g/cm³ (Predicted) | N/A |

| pKa | -0.82±0.20 (Predicted) | N/A |

Spectroscopic Data

¹H-NMR Spectroscopy

Reported ¹H-NMR data for this compound in CDCl₃ is as follows:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.13 | s | 3H | -OCH₃ |

| 7.78 | dd, J=9.8, 1.8 Hz | 1H | Aromatic H |

| 8.42 | d, J=1.8 Hz | 1H | Aromatic H |

| 9.95 | s | 1H | -CHO |

Source:[1]

The spectrum clearly indicates the presence of the methoxy and aldehyde protons, along with two distinct aromatic protons, consistent with the proposed structure.

Synthesis and Reactivity

The aldehyde group in this compound serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. This reactivity allows for the synthesis of more complex molecular architectures.[1]

The electron-withdrawing nature of the fluorine atom can facilitate nucleophilic aromatic substitution reactions, providing a pathway for the introduction of various substituents onto the pyridine ring.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of molecules with potential therapeutic applications. It plays a role in the development of compounds targeting neurological disorders and those acting as enzyme inhibitors.[2] Its structural features are highly valued in medicinal chemistry for the construction of complex heterocyclic compounds, aiding in the design and optimization of drug candidates with improved efficacy and selectivity.[2]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="this compound"]; B [label="Versatile Building Block"]; C [label="Drug Discovery"]; D [label="Organic Synthesis"]; E [label="Neurological Disorders"]; F [label="Enzyme Inhibitors"]; G [label="Complex Heterocycles"];

A -> B; B -> C; B -> D; C -> E; C -> F; D -> G; } Logical relationship of the compound's application.

Conclusion

This compound stands out as a significant building block for researchers in drug development and organic synthesis. Its unique combination of functional groups on a fluorinated pyridine scaffold provides a rich platform for chemical exploration and the creation of novel molecules with potential therapeutic value. Further experimental investigation into its reactivity and biological activity is warranted to fully unlock its potential.

References

-

MySkinRecipes. This compound. [Link]

Sources

The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide to Unlocking Biological Potential

Introduction: The Synergy of a Privileged Scaffold and a Unique Element

In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds.[1][2] Its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for substitution make it a versatile framework for molecular design. Parallel to the prominence of the pyridine core, the strategic incorporation of fluorine has emerged as a powerful tool in medicinal chemistry.[3][4] The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a molecule.[5][6]

This technical guide delves into the biological significance of fluorinated pyridine derivatives, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will explore the causal relationships between fluorination and a molecule's pharmacokinetic and pharmacodynamic profiles, offering insights grounded in established scientific principles. This guide will move beyond a mere listing of effects to provide a self-validating system of understanding, enabling the rational design of next-generation bioactive molecules.

Part 1: The Physicochemical Consequences of Fluorinating the Pyridine Ring

The introduction of fluorine into a pyridine ring instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely additive but often result in emergent behaviors that can be harnessed for therapeutic or agricultural benefit.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which significantly impacts the pKa of the pyridine nitrogen.[7] This modulation of basicity is a critical consideration in drug design, as it influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[8]

Generally, fluorination of the pyridine ring leads to a decrease in the pKa of the conjugate acid, making the pyridine less basic. The magnitude of this effect is dependent on the position and number of fluorine substituents. For instance, fluorination adjacent to the sulfur atom in 2-(thiofluoroalkyl)pyridines has a stronger effect on lowering the pKa than terminal substitution on the alkyl chain.[9]

Table 1: Illustrative pKa Values of Fluorinated Pyridine Derivatives

| Compound | Substitution Pattern | pKa of Conjugate Acid | Reference |

| Pyridine | Unsubstituted | 5.25 | [General Chemistry Text] |

| 2-Fluoropyridine | 2-Fluoro | -0.44 | [10] (Calculated) |

| 2-(Methylthio)pyridine | 2-SCH3 | 3.69 | [9] |

| 2-(Trifluoromethylthio)pyridine | 2-SCF3 | 0.97 | [9] |

Tuning Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The effect of fluorination on lipophilicity is complex and context-dependent.[12][13]

A single fluorine atom can increase lipophilicity due to its ability to shield the molecule from the aqueous environment.[5] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the increased polarity of the C-F bonds.[5][14] The position of fluorination on the pyridine ring and its interplay with other substituents can lead to counterintuitive effects on LogD.[12] For example, in a series of 2-(sulfonyl fluoroalkyl)pyridines, an internally difluorinated sulfone exhibited greater lipophilicity than its terminally difluorinated counterpart.[12]

Table 2: Impact of Fluorination Pattern on Lipophilicity (logD 7.4) of 2-(Thiofluoroalkyl)pyridines

| Compound | Substitution Pattern | logD 7.4 | Reference |

| 2-(Methylthio)pyridine | 2-SCH3 | 1.69 | [12] |

| 2-((Difluoromethyl)thio)pyridine | 2-SCF2H | 1.95 | [12] |

| 2-((Trifluoromethyl)thio)pyridine | 2-SCF3 | 2.13 | [12] |

Part 2: The Biological Ramifications of a Fluorinated Pyridine Core

The physicochemical alterations induced by fluorination translate directly into significant changes in a molecule's biological activity. These changes can be broadly categorized into improvements in metabolic stability, enhanced binding affinity to target proteins, and altered pharmacokinetic profiles.

Enhanced Metabolic Stability

One of the most well-established applications of fluorination in drug design is to block metabolic "soft spots."[15] The carbon-hydrogen (C-H) bond is susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance of a drug from the body. The carbon-fluorine (C-F) bond, being one of the strongest in organic chemistry, is significantly more resistant to this enzymatic cleavage.[5][16]

By strategically replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and improved bioavailability.[3][17] This strategy is particularly effective at benzylic positions or positions alpha to heteroatoms.[5] For example, in the development of the PI3K inhibitor Alpelisib, the inclusion of a trifluoro-tert-butyl group at the 2-position of the pyridine ring resulted in higher metabolic stability and excellent oral bioavailability.[18]

Diagram 1: Impact of Fluorination on Metabolic Stability

Caption: Fluorination at a metabolically labile site can prevent oxidative metabolism.

Enhanced Binding Affinity and Selectivity

Fluorine's unique electronic properties can also lead to enhanced binding affinity and selectivity for a biological target.[3][4] The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds with protein backbone amides or side-chain hydroxyl groups.[7] Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it for a more favorable binding pose within a protein's active site.[19]

In the case of the dual orexin receptor antagonist Lemborexant, the presence of fluorine at the 5-position of the pyridine moiety was crucial for achieving high in vitro binding affinity.[18] X-ray crystallography studies of the PI3K inhibitor Alpelisib revealed that the fluorinated group is responsible for a high-affinity hydrogen bond with a key amino acid residue (K802) in the binding site.[18]

Diagram 2: Fluorine-Mediated Enhancement of Protein-Ligand Binding

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-6-methoxynicotinaldehyde: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Pyridines

5-Fluoro-6-methoxynicotinaldehyde is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a fluorine atom, a methoxy group, and a reactive aldehyde on a pyridine core, makes it a valuable building block in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic placement, combined with the synthetic versatility of the aldehyde and methoxy groups, positions this compound as a key intermediate in the development of novel compounds with potential therapeutic applications.[1][2]

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 884494-73-9 | [3][4][5] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Purity | >98% (typical) | [3] |

| Boiling Point | 235.975°C at 760 mmHg | [2] |

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to the needs of research and development laboratories. The compound is typically offered in quantities ranging from grams to kilograms, with some suppliers offering it on a made-to-order basis.[3] Below is a summary of some of the key suppliers.

| Supplier | Availability | Notes |

| Amadis Chemical Company Limited | Inquire for details | - |

| Ambeed, Inc. | Inquire for details | - |

| BLD Pharm | Inquire for details | Online ordering available.[5] |

| CHEMFILL | Made to order, available in grams to kilograms.[3] | Only 1 left in stock at time of search.[3] |

| Chemical-Suppliers.eu | Multiple suppliers listed.[4] | A platform to connect with various suppliers.[6] |

| MySkinRecipes | In stock | Product code: 62826.[2] |

It is important to note that while the compound is readily available, related isomers such as 2-fluoro-6-methoxynicotinaldehyde, 5-fluoro-2-methoxynicotinaldehyde, and 6-fluoro-2-methoxynicotinaldehyde are also commercially available and may be relevant for comparative studies.[4]

Synthetic Pathways and Methodologies

The synthesis of this compound and its analogs often involves multi-step processes. While specific proprietary methods may vary between suppliers, general synthetic strategies for similar fluorinated and methoxylated pyridine aldehydes can be inferred from the chemical literature. A common approach involves the oxidation of the corresponding alcohol. For instance, the synthesis of the related compound 5-fluoro-2-methoxy-3-formylpyridine can be achieved by the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol using manganese(IV) dioxide.[7]

A generalized workflow for the synthesis of such compounds can be visualized as follows:

Caption: Generalized synthetic workflow for substituted nicotinaldehydes.

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2] The aldehyde group serves as a crucial handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse molecular scaffolds.

The presence of the fluorine and methoxy groups on the pyridine ring is of particular significance in medicinal chemistry. The fluorine atom can enhance microbial activity and the methoxy group can increase potency and decrease toxicity of a potential drug candidate.[8] This strategic functionalization makes the pyridine core an attractive starting point for the development of novel therapeutic agents. Substituted pyridines are integral components of numerous top-selling drugs.[8]

The aldehyde functionality, combined with other reactive sites on the molecule, allows for its use in the synthesis of various heterocyclic compounds with potential therapeutic value.[9] These heterocycles are often explored as chemotherapeutic agents, receptor modulators, and enzyme inhibitors.[2][10] The trifluoromethyl group, a related fluorine-containing moiety, is another crucial component in modern drug design, highlighting the importance of fluorinated compounds in medicinal chemistry.[11]

Experimental Protocol: Reductive Amination

The following is a representative, step-by-step protocol for a reductive amination reaction using this compound, a common transformation to introduce amine functionalities.

Objective: To synthesize an N-substituted amine derivative from this compound.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in an appropriate solvent such as DCM or DCE.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired N-substituted amine.

Caption: Workflow for a typical reductive amination protocol.

Conclusion

This compound stands out as a building block of significant utility for researchers in organic synthesis and drug discovery. Its commercial availability, coupled with its versatile reactivity, provides a solid foundation for the exploration of novel chemical entities. The strategic placement of its functional groups offers a powerful tool for fine-tuning the properties of target molecules, paving the way for the development of next-generation pharmaceuticals and other advanced materials.

References

- This compound. CHEMFILL.

- Product Search. Chemical-Suppliers.

- This compound. MySkinRecipes.

- 884494-73-9|this compound|BLD Pharm.

- Your Inquiry on this compound. Chemical-Suppliers.

- This compound | 884494-73-9. Benchchem.

- 5-FLUORO-2-METHOXYNICOTINALDEHYDE CAS#: 351410-62-3. ChemicalBook.

- The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. This compound | 884494-73-9 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemfill.in [chemfill.in]

- 4. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 5. 884494-73-9|this compound|BLD Pharm [bldpharm.com]

- 6. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 5-FLUORO-2-METHOXYNICOTINALDEHYDE CAS#: 351410-62-3 [amp.chemicalbook.com]

- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jelsciences.com [jelsciences.com]

Navigating the Chemistry of 5-Fluoro-6-methoxynicotinaldehyde: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 5-Fluoro-6-methoxynicotinaldehyde (CAS No. 884494-73-9)[1]. As a valued building block in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions.

Compound Profile and Significance

This compound belongs to the class of fluorinated pyridine derivatives, which are of significant interest in pharmaceutical research. The strategic incorporation of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design[2]. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, making this compound a key intermediate in the synthesis of complex molecules with potential therapeutic applications, including those targeting neurological disorders or acting as enzyme inhibitors[3].

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 884494-73-9 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [4] |

| Molecular Weight | 155.13 g/mol | [3] |

| Purity | >98% | [1] |

| Physical State | Solid | [4] |

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 5-Fluoro-2-methoxybenzaldehyde and other substituted nicotin-aldehydes, can inform a robust risk assessment. The primary hazards are associated with its potential for irritation, sensitization, and toxicity upon exposure.

Anticipated Hazard Statements (based on analogous compounds):

The presence of the aldehyde group suggests a potential for acting as a sensitizer. Aldehydes are known to react with biological macromolecules, which can lead to adverse health effects[7]. Furthermore, the metabolism of fluorinated compounds can sometimes lead to the release of toxic byproducts[8][9].

Logical Flow for Risk Assessment:

Caption: Risk assessment workflow for this compound.

Safe Handling and Engineering Controls

Given the potential hazards, a precautionary approach to handling is essential. The following protocols are based on best practices for handling similar chemical entities.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: For weighing and transferring, use of a balance enclosure or a powder containment hood is recommended to minimize dust dispersion.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the cornerstone of personal safety.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN 166 or NIOSH standards. | Protects against dust particles and splashes causing serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. |

| Skin and Body | A lab coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |

| Respiratory | Not typically required with adequate engineering controls. For large quantities or in case of spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. | Protects against respiratory tract irritation from inhaled dust or vapors. |

Hygiene Practices:

-

Avoid all personal contact, including inhalation[10].

-

Wash hands thoroughly after handling and before breaks or meals[5].

-

Do not eat, drink, or smoke in laboratory areas[10].

-

Remove and wash contaminated clothing before reuse[5].

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources[10]. Avoid exposure to moisture and incompatible materials.

-

Storage Requirements: Store in a tightly closed container in a cool, dry, and well-ventilated area[10][11]. The container should be kept in an upright position to prevent leakage.

-

Incompatible Materials: While specific data is unavailable, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Accidental Release and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response:

-